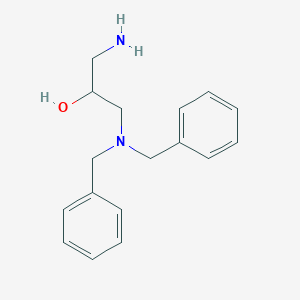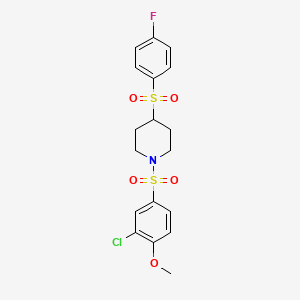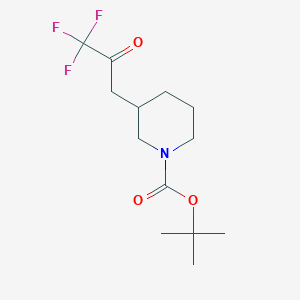![molecular formula C11H17NO2 B2533309 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1864319-13-0](/img/structure/B2533309.png)
3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Structural Studies:
Synthesis of Spirocyclic Compounds : Research has demonstrated methods for synthesizing spirocyclic compounds, including variants of 2-oxa-6-azaspiro[3.3]heptane. These compounds are valuable in generating fused ring systems and tetracyclic structures useful in various chemical syntheses (Gurry, McArdle, & Aldabbagh, 2015).
Structural Analysis and Improved Synthesis : Studies have focused on improving the synthesis of these spiro compounds, making them more stable and soluble. This enhances their usability in different chemical contexts (van der Haas et al., 2017).
X-Ray Crystallography : X-ray crystallography has been used to understand the structure of these compounds, which aids in their application in chemical syntheses (Gurry et al., 2015).
Pharmacological Applications:
Antibacterial Activity : Novel derivatives of azaspiroheptanes have been synthesized with potent antibacterial activity against various pathogens, including multidrug-resistant strains, highlighting their potential in developing new antibiotics (Odagiri et al., 2013).
Antiviral Properties : Certain spirocyclic compounds have shown effectiveness against human coronaviruses and influenza viruses, indicating their potential in antiviral drug development (Apaydın et al., 2019).
Chemical Property Modification:
- Modification of Lipophilicity : Research indicates that introducing a spirocyclic center in certain compounds can significantly alter their lipophilicity, which is crucial in drug design (Degorce, Bodnarchuk, & Scott, 2019).
Mechanism of Action
Target of Action
The primary target of 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one is the Melanin Concentrating Hormone Receptor 1 (MCHr1) . MCHr1 is a G-protein coupled receptor involved in the regulation of feeding behavior and energy homeostasis .
Mode of Action
This compound acts as an antagonist at the MCHr1 . This means it binds to the receptor and blocks its activation by the natural ligand, melanin-concentrating hormone. This inhibition can lead to decreased appetite and energy expenditure .
Biochemical Pathways
The exact biochemical pathways affected by 3-(Oxan-4-yl)-2-azaspiro[3Given its target, it likely impacts pathways related to energy homeostasis and feeding behavior .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by appropriate lipophilicity for a CNS indication and excellent permeability with no efflux . These properties suggest that the compound has good bioavailability and can effectively reach its target in the central nervous system .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic activity at the MCHr1. By blocking this receptor, it may lead to changes in neuronal signaling that result in decreased appetite and energy expenditure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors that affect the expression or activity of MCHr1 could potentially impact the efficacy of the compound. Additionally, factors that affect the compound’s stability, such as pH or temperature, could also influence its action . .
Safety and Hazards
Properties
IUPAC Name |
1-(oxan-4-yl)-2-azaspiro[3.3]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-10-11(4-1-5-11)9(12-10)8-2-6-14-7-3-8/h8-9H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEKDSCGWIBLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2533228.png)
![Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2533229.png)





![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)


![(4-Chlorophenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2533244.png)
![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2533247.png)


